1h,1h,7h-dodecafluoroheptyl iodide

Übersicht

Beschreibung

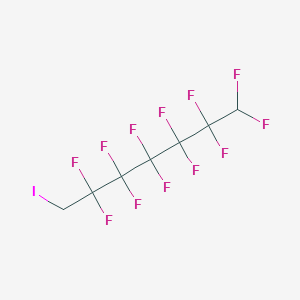

1h,1h,7h-dodecafluoroheptyl iodide is a highly fluorinated organic compound. It is characterized by the presence of twelve fluorine atoms and one iodine atom attached to a heptane backbone. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to chemical reactions.

Vorbereitungsmethoden

The synthesis of 1h,1h,7h-dodecafluoroheptyl iodide typically involves the fluorination of heptane derivatives followed by iodination. One common method involves the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions to achieve the desired level of fluorination. The iodination step can be carried out using iodine or iodine monochloride (ICl) in the presence of a suitable catalyst .

Industrial production methods may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. These methods are designed to be scalable and efficient, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

1h,1h,7h-dodecafluoroheptyl iodide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-), leading to the formation of different fluorinated derivatives.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially fluorinated heptanes.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound, although the high fluorine content generally imparts resistance to oxidation.

Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Fluorinated Compounds

1H,1H,7H-Dodecafluoroheptyl iodide serves as a crucial building block in the synthesis of other fluorinated compounds. Its high electronegativity and reactivity make it an ideal precursor for creating specialty chemicals used in materials science and pharmaceuticals.

Reactions Involving Dodecafluoroheptyl Iodide

- Substitution Reactions : The iodine atom can be substituted with various nucleophiles (e.g., hydroxide or cyanide), leading to the formation of diverse fluorinated derivatives.

- Reduction Reactions : It can be reduced to yield partially fluorinated heptanes using reducing agents like lithium aluminum hydride (LiAlH4).

- Oxidation Reactions : Though resistant to oxidation due to its fluorine content, it can still undergo oxidation under specific conditions.

Biological Applications

Imaging Agents and Probes

The unique properties of this compound make it suitable for developing imaging agents in biological systems. Its stability and ability to form complexes with biological targets enhance its utility in medical diagnostics .

Drug Design

Fluorinated compounds are increasingly utilized in drug design because of their improved bioavailability and metabolic stability. This compound can act as a precursor for synthesizing fluorinated pharmaceuticals that exhibit enhanced therapeutic properties.

Industrial Applications

Specialty Polymers and Coatings

In industrial settings, this compound is employed in producing specialty polymers and coatings that require exceptional chemical and thermal stability. These materials are essential in applications where durability and resistance to harsh environments are critical .

Surfactants

This compound is also used in formulating surfactants that exhibit unique properties due to their fluorinated nature. Fluorinated surfactants are known for their low surface tension and high performance in various applications, including cleaning products and emulsifiers .

Environmental Impact Studies

Research has shown that this compound can be detected in wastewater treatment plants (WWTPs), indicating its persistence in the environment. Studies have focused on the behavior of such per- and polyfluoroalkyl substances (PFAS) in wastewater systems, highlighting the need for monitoring these compounds due to their potential ecological impact .

Case Studies

Wirkmechanismus

The mechanism by which 1h,1h,7h-dodecafluoroheptyl iodide exerts its effects is primarily through its interactions with other molecules. The high electronegativity of fluorine atoms creates a strong dipole moment, which can influence molecular interactions and binding affinities. The iodine atom can participate in halogen bonding, further affecting the compound’s reactivity and interactions with biological targets .

Vergleich Mit ähnlichen Verbindungen

1h,1h,7h-dodecafluoroheptyl iodide can be compared with other highly fluorinated compounds such as:

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoroheptane: Lacks the iodine atom, making it less reactive in substitution reactions.

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1-heptanol: Contains a hydroxyl group instead of an iodine atom, leading to different chemical properties and applications.

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Has one fewer carbon atom, affecting its physical and chemical properties.

Biologische Aktivität

1H,1H,7H-Dodecafluoroheptyl iodide, a member of the per- and polyfluoroalkyl substances (PFAS), has garnered attention due to its unique chemical properties and potential biological impacts. This compound is synthesized through telomerization processes and is predominantly used in industrial applications, particularly in coatings and surfactants. Understanding its biological activity is crucial for assessing its environmental and health implications.

This compound is characterized by a long fluorinated carbon chain which contributes to its hydrophobic and lipophobic properties. These characteristics allow it to repel water and oils, making it useful in various applications such as water-repellent coatings.

Toxicological Studies

Research has indicated that exposure to PFAS compounds, including this compound, can lead to various toxicological effects. A study highlighted the impact of fluorinated compounds on immune function in avian models. The findings showed that high fluorine exposure reduced the quantities of immunoglobulin A (IgA) and other immunoglobulins in the cecal tonsil of broilers, suggesting an impairment of local mucosal immune function .

Environmental Impact

The environmental persistence of PFAS compounds raises concerns regarding their accumulation in ecosystems. A study on wastewater treatment plants revealed that compounds like this compound are prevalent in both air and water samples. The research emphasized the need for monitoring these substances due to their potential biotransformation into more harmful metabolites .

Case Study 1: Immunotoxicity in Animals

In a controlled experiment involving avian broilers fed diets supplemented with varying levels of fluorine (including this compound), researchers observed significant decreases in IgA+ B cells and overall immunoglobulin levels at higher fluorine concentrations (800-1200 mg/kg). This suggests that dietary fluorine can adversely affect immune function in poultry .

Case Study 2: Persistence in Wastewater Treatment

A comprehensive study conducted on wastewater treatment facilities found that fluorinated compounds were detected at alarming rates. The study utilized advanced analytical techniques to identify various PFASs, including this compound. The results indicated that these compounds not only persist in the environment but also have the potential to transform into more toxic forms during treatment processes .

Data Tables

| Study | Compound | Effect | Concentration | Methodology |

|---|---|---|---|---|

| Liu et al., 2013 | 1H,1H-Dodecafluoroheptyl iodide | Decreased IgA+ B cells | 800-1200 mg/kg | Dietary supplementation |

| ResearchGate Study | 1H,1H-Dodecafluoroheptyl iodide | Environmental persistence | Detected in wastewater | Analytical chemistry techniques |

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F12I/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWJUMWKQPCAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F12I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379838 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-32-9 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 376-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.